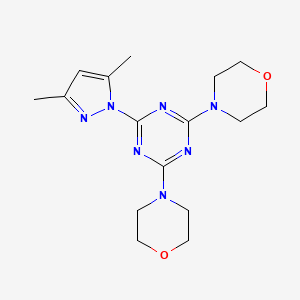
2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles, which share structural similarities with benzoxazinones, involves sophisticated synthetic routes. For instance, synthetic routes for mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been developed, showcasing the complexity and the intricacies involved in the synthesis of such fluorinated compounds (Hutchinson et al., 2001). Additionally, the preparation of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one through catalytic hydrogenation highlights a methodological approach to synthesizing fluorinated benzoxazinones, providing insights into the chemical synthesis processes specific to this class of compounds (Huang Ming-zhi, 2006).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by their distinctive benzoxazinone ring. Detailed analysis and comparisons have been made for the chlorinated and methylated derivatives of benzoxazin-4-ones, elucidating the impact of different substituents on the molecular structure and properties (Castillo et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of benzoxazinones are influenced by their functional groups and molecular structure. Studies on compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have shed light on the vibrational properties and reactivity, providing a basis for understanding the chemical reactions and properties of similar benzoxazinones (Castillo et al., 2017).
Physical Properties Analysis
The physical properties of benzoxazinones, including their crystalline structure and stability, are crucial for their application potential. The crystal structure and molecular interactions of specific benzoxazinone derivatives have been detailed, offering insight into their stability and potential for forming solid-state materials (Filipenko et al., 1989).
Chemical Properties Analysis
The chemical properties of benzoxazinones, such as their reactivity towards different reagents and conditions, are fundamental for their diverse applications. The synthesis and analysis of various benzoxazin-3-(4H)-ones have revealed their potential as intermediates in organic synthesis, demonstrating their versatile chemical properties (Chen et al., 2009).
Aplicaciones Científicas De Investigación
Herbicide Development and Agricultural Applications
The introduction of fluorine atoms into certain compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one, has led to significant changes in herbicidal properties. For instance, fluorobentranil, derived from similar structural modifications, has shown enhanced broad-leaf activity and selectivity for rice, cereals, and maize. These fluorine substitutions can optimize the herbicidal efficacy and selectivity, providing a basis for developing more effective agricultural chemicals. Such advancements underscore the importance of chemical modifications in agricultural science, contributing to the sustainable management of weeds and the improvement of crop production (Hamprecht, Würzer, & Witschel, 2004).
Antitumor Properties and Pharmaceutical Applications
Fluorinated derivatives of benzothiazoles, related to the benzoxazinone structure, have been investigated for their potent antitumor properties. Studies have demonstrated that these compounds are highly cytotoxic in vitro against certain human breast cancer cell lines, but not against nonmalignant cells. This selective cytotoxicity, along with the induction of cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of this class of compounds, positions them as promising candidates for pharmaceutical development targeting cancer therapy (Hutchinson et al., 2001).
Development of Fluorescent Probes for Biological Applications
The synthesis of fluorine-containing molecules has led to the development of fluorescent probes sensitive to pH changes and specific metal cations, such as magnesium and zinc. These probes, based on modifications of the benzoxazinone structure, have shown potential in biological applications, allowing for the study of cellular processes with high sensitivity and specificity. Such research contributes to a deeper understanding of intracellular environments and the development of diagnostic tools in biotechnology and medicine (Tanaka et al., 2001).
Antimicrobial Research
Research into the antimicrobial properties of fluorinated molecules related to benzoxazinone has led to the discovery of compounds with promising activity against a range of bacterial and fungal pathogens. These studies are crucial for addressing the growing concern of antibiotic resistance, highlighting the potential for developing new antimicrobial agents that can combat resistant strains and contribute to public health (Desai, Rajpara, & Joshi, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-7-13-12(8-9)15(18)19-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJJVLMBFHRLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-methylbenzo[d]1,3-oxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)
![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)
![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)


![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)
![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)